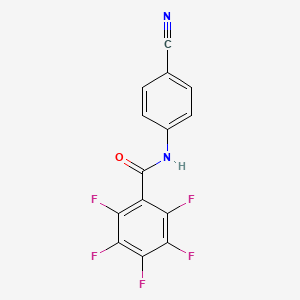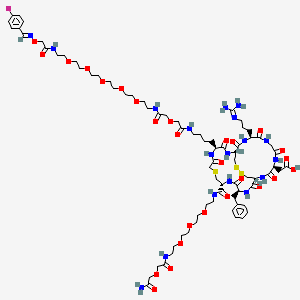
Fluciclatide (18F)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluciclatide F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled cyclic tripeptide that contains the arginine-glycine-aspartic acid sequence, which binds with high affinity to integrins αvβ3 and αvβ5. These integrins are upregulated in tumor-associated vasculature, making Fluciclatide F-18 a valuable tool for imaging angiogenesis in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluciclatide F-18 involves the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . This reaction is typically carried out under mild conditions to preserve the integrity of the peptide structure.
Industrial Production Methods
Industrial production of Fluciclatide F-18 follows a similar synthetic route but is scaled up to meet clinical demand. The process involves automated synthesis modules that ensure high radiochemical purity and yield. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions
Fluciclatide F-18 primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime bond between 4-18F-fluorobenzaldehyde and the aminooxy-functionalized precursor .
Common Reagents and Conditions
Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor
Conditions: Mild reaction conditions to maintain peptide integrity
Major Products
The major product of the synthesis is Fluciclatide F-18, with high radiochemical purity and specific activity suitable for PET imaging .
Wissenschaftliche Forschungsanwendungen
Fluciclatide F-18 has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled probe to study integrin expression and angiogenesis.
Biology: Helps in understanding the role of integrins in various biological processes, including cell adhesion and migration.
Medicine: Primarily used in oncology to image tumor angiogenesis and monitor the efficacy of anti-angiogenic therapies
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Wirkmechanismus
Fluciclatide F-18 exerts its effects by binding to integrins αvβ3 and αvβ5, which are upregulated in tumor-associated vasculature. This binding allows for the visualization of angiogenesis in tumors using PET imaging. The molecular targets and pathways involved include the integrin-mediated signaling pathways that regulate cell adhesion, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluciclovine F-18: Another fluorine-18 labeled compound used in PET imaging, primarily for prostate cancer.
Uniqueness
Fluciclatide F-18 is unique due to its high affinity for integrins αvβ3 and αvβ5, making it particularly effective for imaging angiogenesis in tumors. Its ability to provide detailed images of tumor vasculature sets it apart from other radiopharmaceuticals .
Eigenschaften
CAS-Nummer |
879894-01-6 |
|---|---|
Molekularformel |
C75H115FN18O27S3 |
Molekulargewicht |
1815.0 g/mol |
IUPAC-Name |
2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |
InChI |
InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |
InChI-Schlüssel |
VXFFXZSNVKXXIB-JZNCAEBOSA-N |
Isomerische SMILES |
C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
Kanonische SMILES |
C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)


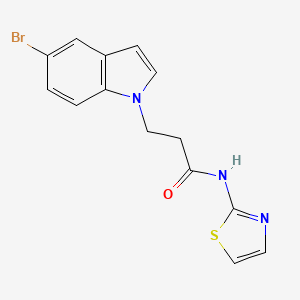
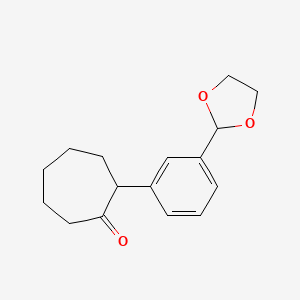



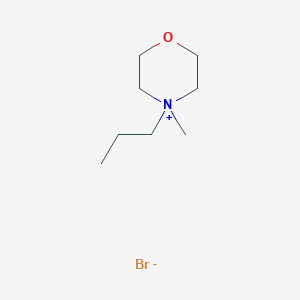
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

